N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound featuring a benzothiophene core, a fluorophenyl group, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the fluorophenyl group.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced fluorophenyl derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: Its unique properties can be utilized in material science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The benzothiophene core can bind to receptors or enzymes, while the fluorophenyl group may enhance binding affinity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((3-fluorophenyl)thio)acetamide
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((2-fluorophenyl)thio)acetamide
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-chlorophenyl)thio)acetamide
Uniqueness: This compound is unique due to the specific positioning of the fluorophenyl group at the 4-position, which can influence its biological activity and binding properties compared to similar compounds.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNOS2/c1-13(10-14-11-24-18-5-3-2-4-17(14)18)21-19(22)12-23-16-8-6-15(20)7-9-16/h2-9,11,13H,10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFUHPXCBRATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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